Lipophilicity (Calculated LogP): 1.42–1.88 Log Unit Increase Over Non-alkylated and Mono-ethylated Cyano-cyclobutane Analogs
The target compound exhibits a calculated LogP of 2.18, which is 1.42 log units higher than 1-cyanocyclobutanecarboxylic acid (LogP 0.76) and 0.78 log units higher than the mono-ethyl analog 1-cyano-3-ethylcyclobutane-1-carboxylic acid (LogP 1.40). This elevated lipophilicity arises from the gem-diethyl substitution at the C3 position . In the context of CNS drug design, LogP values in the 2–3 range are often associated with improved passive membrane permeability relative to more polar analogs, making this compound a candidate for scaffolds requiring balanced hydrophobic character without resorting to fully aromatic or larger alicyclic systems [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 |
| Comparator Or Baseline | 1-Cyanocyclobutanecarboxylic acid (CAS 30491-91-9): LogP = 0.76; 1-Cyano-3-ethylcyclobutane-1-carboxylic acid (CAS 1468018-89-4): LogP = 1.40 |
| Quantified Difference | ΔLogP = +1.42 vs. unsubstituted; ΔLogP = +0.78 vs. mono-ethyl analog |
| Conditions | Calculated LogP values from vendor computational chemistry data; consistent calculation method across Chemscene database entries |
Why This Matters
For procurement decisions in medicinal chemistry programs, the higher LogP of the 3,3-diethyl derivative enables tuning of lipophilicity without altering the core cyclobutane-cyano-carboxylic acid pharmacophore.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and in Vivo Brain Exposure. ACS Chem. Neurosci. 2016, 7, 600–609. DOI: 10.1021/acschemneuro.6b00029. View Source
